molecular formula C18H14BrN3O3S B2835974 (E)-2-(3-(4-bromophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide CAS No. 877790-32-4

(E)-2-(3-(4-bromophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide

Katalognummer: B2835974
CAS-Nummer: 877790-32-4
Molekulargewicht: 432.29
InChI-Schlüssel: GOBCRITURFQQQL-OBGWFSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-2-(3-(4-bromophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide” is a thiazolidinone derivative characterized by a 4-bromophenyl substituent at position 3, a methyl group at position 5, and a cyano group conjugated to the acetamide moiety. The furan-2-ylmethyl group attached to the acetamide nitrogen distinguishes it from simpler thiazolidinone analogs. Thiazolidinones are known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s E-configuration at the thiazolidinone double bond is critical for maintaining planar geometry, which may facilitate interactions with biological targets .

Eigenschaften

IUPAC Name

(2E)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-11-17(24)22(13-6-4-12(19)5-7-13)18(26-11)15(9-20)16(23)21-10-14-3-2-8-25-14/h2-8,11H,10H2,1H3,(H,21,23)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBCRITURFQQQL-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N(/C(=C(/C#N)\C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 cells, through mechanisms involving the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors. The following table summarizes the cytotoxic activity of this compound compared to standard chemotherapeutics:

CompoundIC50 (µM)
(E)-2-(3-(4-bromophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide0.15
Staurosporine5.07
5-Fluorouracil5.18

These results indicate that the compound exhibits significantly lower IC50 values, suggesting it is more potent than traditional chemotherapeutics in certain contexts .

Anti-inflammatory Applications

In addition to its anticancer properties, this compound has demonstrated potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a potent inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This positions it as a candidate for further development in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various assays to confirm apoptosis induction and cell cycle arrest.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the compound's ability to inhibit inflammatory mediators in vitro. The results indicated a marked decrease in pro-inflammatory cytokines following treatment with the compound, supporting its potential use in managing conditions like rheumatoid arthritis or other inflammatory disorders .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Thiazolidinone Ring) Acetamide Group Melting Point (°C) Key Bioactivity (if reported)
Target Compound C₂₁H₁₆BrN₃O₃S 4-Bromophenyl, methyl N-(furan-2-ylmethyl) Not reported Not reported
(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide C₂₀H₁₈BrN₃O₂S₂ 3-Bromophenyl N-phenethyl Not reported Not reported
(2Z)-2-cyano-2-[(5E)-5-(4-methylbenzylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide C₂₇H₂₀N₄O₂S 4-Methylphenyl, phenyl N-phenyl Not reported Not reported
(E)-3-((E)-(furan-2-ylmethylene)amino)-5-(E)-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one C₁₆H₁₂N₂O₄S₂ 4-Hydroxy-3-methoxybenzylidene N-(imidazolidin-2-ylidene) 85–87 Antiexudative activity

Key Observations :

  • Substituent Effects : The 4-bromophenyl group in the target compound contrasts with the 3-bromophenyl group in , which may alter steric and electronic interactions in biological systems. The para substitution in the target compound could enhance π-stacking or hydrophobic interactions compared to meta-substituted analogs .
  • Acetamide Modifications : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic motif absent in phenethyl () or phenyl () analogs. Furan rings are associated with improved solubility and metabolic stability compared to purely aliphatic chains .

Spectroscopic and Crystallographic Comparisons

NMR and Crystallography:

  • highlights that analogs with similar thiazolidinone cores exhibit nearly identical NMR chemical shifts for corresponding atoms, particularly in the heterocyclic ring . For example, the carbonyl (C=O) resonance in 4-oxothiazolidinones typically appears at δ 170–175 ppm in ¹³C-NMR, a range consistent with the target compound’s structure .
  • Crystallographic studies using SHELX programs () are critical for confirming the E-configuration and planarity of the thiazolidinone ring, as seen in related compounds like those in . Hydrogen-bonding patterns (e.g., N–H···O interactions) inferred from graph set analysis () may further stabilize the crystal lattice, influencing solubility and stability.

Research Findings and Implications

  • Bioactivity Prediction: The antiexudative activity of furan-containing thiazolidinones () suggests the target compound may share similar pharmacological properties. However, the bromophenyl group could introduce unique pharmacokinetic profiles, such as prolonged half-life due to increased lipophilicity .
  • The methyl group at position 5 of the thiazolidinone ring likely reduces conformational flexibility, favoring target-specific interactions .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing (E)-2-(3-(4-bromophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide?

Methodological Answer:
Synthesis typically involves multi-step reactions with controlled conditions. For example:

  • Step 1: Condensation of 4-bromophenyl isothiocyanate with methyl cyanoacetate to form the thiazolidinone core.
  • Step 2: Knoevenagel condensation with 2-cyanoacetamide derivatives under basic conditions (e.g., piperidine in ethanol at 60°C).
  • Step 3: N-alkylation of the furan-2-ylmethyl group using DMF as a solvent and potassium carbonate as a base, monitored via TLC for completion .
  • Key Conditions: Use anhydrous solvents, inert atmosphere (N₂/Ar), and catalytic agents like DMAP to enhance regioselectivity. Yield optimization may require reflux conditions (80–100°C) for 12–24 hours .

Advanced: How can researchers troubleshoot low yields during the final N-alkylation step?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization: Switch from DMF to DMSO to improve nucleophilicity of the furan-2-ylmethylamine .
  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics.
  • Temperature Gradients: Perform a temperature ramp (40°C → 80°C) to balance reactivity and stability of intermediates.
  • Byproduct Analysis: Use HPLC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry (amine:halide ratio 1.2:1) .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the thiazolidinone ring and E/Z isomerism (key peaks: δ 7.8–8.2 ppm for olefinic protons in E-configuration) .
  • IR Spectroscopy: Validate carbonyl stretches (C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Accurately determine molecular ion [M+H]+ and fragmentation patterns .

Advanced: How can researchers resolve contradictory spectral data (e.g., ambiguous NOE correlations)?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments at 25°C and −20°C to distinguish dynamic rotational isomers from static structural ambiguities.
  • 2D NMR (NOESY/ROESY): Map spatial proximity of the 4-bromophenyl and furan groups to confirm stereochemistry .
  • X-ray Crystallography: If crystallizable, obtain single-crystal data to unambiguously assign the E-configuration and intramolecular H-bonding .

Basic: What are the stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at −20°C; degradation observed under UV light (HPLC purity drops >10% in 48 hours).
  • Thermal Stability: Stable at 25°C for 1 week (DSC shows decomposition onset at 150°C).
  • pH Sensitivity: Avoid prolonged exposure to acidic/basic conditions (e.g., pH <5 or >9 accelerates hydrolysis of the acetamide group) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against target proteins (e.g., EGFR kinase PDB: 1M17). Focus on the 4-bromophenyl moiety’s hydrophobic interactions and the cyano group’s hydrogen-bonding potential .
  • QSAR Modeling: Train models with descriptors like LogP, polar surface area, and Hammett σ constants to predict cytotoxicity or permeability .
  • MD Simulations: Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and identify flexible regions for structural modification .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli; 24-hour incubation).
  • Anticancer: MTT assay on HeLa and MCF-7 cells (48-hour exposure, IC50 calculation).
  • Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin as substrate) .

Advanced: How can researchers elucidate the mechanism of action against a novel enzyme target?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry.
  • CRISPR-Cas9 Knockout: Validate target relevance by comparing IC50 in wild-type vs. enzyme-knockout cell lines .

Basic: How should researchers handle discrepancies in biological assay reproducibility?

Methodological Answer:

  • Batch Testing: Compare activity across three independently synthesized batches (HPLC purity >95%).
  • Positive Controls: Include reference compounds (e.g., ciprofloxacin for antimicrobial assays).
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess inter-experimental variability .

Advanced: What strategies optimize the compound’s selectivity for a specific biological target?

Methodological Answer:

  • Fragment-Based Design: Replace the 4-bromophenyl group with a pyridyl moiety to reduce off-target binding (guided by docking).
  • Proteome Profiling: Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions.
  • Metabolite Scavenging: Pre-incubate with hepatic microsomes to assess metabolic stability and reactive metabolite formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.